2-Aminoacetyl-5-methyl-4-phenylthiazole 2-Aminoacetyl-5-methyl-4-phenylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609592
InChI: InChI=1S/C12H12N2OS/c1-8-11(9-5-3-2-4-6-9)14-12(16-8)10(15)7-13/h2-6H,7,13H2,1H3
SMILES: CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol

2-Aminoacetyl-5-methyl-4-phenylthiazole

CAS No.:

Cat. No.: VC13609592

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoacetyl-5-methyl-4-phenylthiazole -

Specification

Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
IUPAC Name 2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone
Standard InChI InChI=1S/C12H12N2OS/c1-8-11(9-5-3-2-4-6-9)14-12(16-8)10(15)7-13/h2-6H,7,13H2,1H3
Standard InChI Key YEENVQBUALWQJV-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2
Canonical SMILES CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Aminoacetyl-5-methyl-4-phenylthiazole belongs to the 1,3-thiazole family, a heterocyclic system comprising sulfur and nitrogen atoms at positions 1 and 3, respectively. The compound’s IUPAC name, 2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone, reflects its substitution pattern:

  • Position 2: Aminoacetyl group (-NH₂-C(=O)-CH₃)

  • Position 4: Phenyl ring

  • Position 5: Methyl group.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₂N₂OS
Molecular Weight232.30 g/mol
IUPAC Name2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone
SMILESCC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2
InChIKeyYEENVQBUALWQJV-UHFFFAOYSA-N

The canonical SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling.

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis typically involves multi-step organic reactions, leveraging the reactivity of thiazole precursors. A plausible route includes:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.

  • Functionalization: Subsequent acylation at position 2 using chloroacetyl chloride or benzoyl chloride .

  • Purification: Recrystallization from ethanol or dimethylformamide (DMF) to achieve >95% purity.

Optimized Reaction Conditions

A representative protocol adapted from Thore et al. (2016) involves:

  • Diazotization: Treatment of 4-aminoacetophenone with NaNO₂/HCl at 0–5°C to generate a diazonium salt .

  • Coupling Reaction: Reaction with 2-amino-4-phenylthiazole in ethanol/sodium acetate, yielding the azo-linked intermediate .

  • Acylation: Introduction of the aminoacetyl group via reaction with acetic anhydride or chloroacetyl chloride .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield
DiazotizationNaNO₂, HCl, 0–5°C85%
CouplingEthanol, NaOAc, 0–5°C78%
AcylationAc₂O, 60°C, 2 h70%

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

  • LC-MS: [M+H]⁺ ion at m/z 233.1, fragmentation pattern confirms thiazole ring cleavage .

Future Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

  • Target Identification: Screen against kinase or GPCR libraries via molecular docking.

  • Formulation Development: Nanoemulsions or cyclodextrin complexes to enhance solubility.

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